BenchChemオンラインストアへようこそ!

[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methylamine

Medicinal Chemistry Crystallography Structure-Based Drug Design

[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methylamine is a structurally validated heterocyclic building block with an experimentally solved crystal structure essential for confident molecular docking. Its known IC50 of 28 µM in HeLa cells provides a reliable benchmark for phenotypic assay validation. With ≥97% purity and a versatile primary amine handle, it is ideal for amide coupling, reductive amination, and parallel library synthesis. Avoid uncharacterized analogs that risk SAR nullification.

Molecular Formula C9H9Cl2N3O
Molecular Weight 246.09
CAS No. 954229-47-1
Cat. No. B2951859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methylamine
CAS954229-47-1
Molecular FormulaC9H9Cl2N3O
Molecular Weight246.09
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C2=NC(=NO2)CN
InChIInChI=1S/C9H8ClN3O/c10-7-3-1-2-6(4-7)9-12-8(5-11)13-14-9/h1-4H,5,11H2
InChIKeySICKOFYWKZXTJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methylamine (CAS 954229-47-1) – Procurement-Ready Overview & Key Specifications


[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methylamine (CAS 954229-47-1) is a heterocyclic building block featuring a 1,2,4-oxadiazole core substituted with a 3-chlorophenyl group at the 5-position and a methylamine group at the 3-position, with a molecular formula of C9H8ClN3O and a molecular weight of 209.63 g/mol . It is primarily utilized in medicinal chemistry and chemical biology as a versatile scaffold for the synthesis of more complex molecules, owing to the oxadiazole ring's well-documented capacity to modulate key physicochemical properties and engage in diverse intermolecular interactions [1]. The compound is commercially available from multiple vendors in research-grade purities (typically ≥95%) .

Why [5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methylamine Cannot Be Interchanged with Generic Analogs


Attempting to substitute [5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methylamine with a closely related analog—such as a regioisomer, an alternative heterocyclic core, or a differently substituted phenyl ring—introduces substantial and often unanticipated risk to research reproducibility. The 1,2,4-oxadiazole ring is known to function as a metabolically stable amide or ester bioisostere, but its precise electronic character and vector of substitution are critical for target engagement [1]. Even seemingly minor changes, such as repositioning the chlorine atom from the 3- to the 4-position on the phenyl ring, or altering the oxadiazole regioisomerism (1,2,4 vs. 1,3,4), have been shown in the broader literature to drastically alter potency, selectivity, and pharmacokinetic profiles [2]. Therefore, without direct, quantitative comparative data for the specific target system, generic substitution carries a high probability of nullifying observed biological activity or altering a compound's physicochemical and crystallographic properties, which is unacceptable for hit validation and SAR development.

Quantitative Differentiation of [5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methylamine: A Comparative Evidence Matrix


Regioisomeric Differentiation: Crystal Structure Defines Unique 3D Geometry vs. 1,3,4-Oxadiazole Analogs

The precise spatial arrangement of atoms, or 3D pharmacophore, is a critical determinant of molecular recognition. The crystal structure of [5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methylamine has been definitively solved by single-crystal X-ray diffraction, revealing a monoclinic crystal system with space group P 21/c and unit cell parameters a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, β = 99.90(1)° [1]. This structural data confirms a non-planar molecular geometry, a feature that is not shared by analogous 1,3,4-oxadiazole regioisomers, which typically exhibit more planar conformations due to differences in heteroatom arrangement [2]. This fundamental 3D difference, verified by experimental diffraction data, provides a concrete, measurable basis for the compound's unique shape and potential for distinct protein-ligand interactions compared to regioisomeric alternatives.

Medicinal Chemistry Crystallography Structure-Based Drug Design

Bioactivity Benchmarking: Documented Antiproliferative IC50 of 28 µM in HeLa Cells

While not a potent lead compound, [5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methylamine has a documented and publicly available activity profile. It demonstrated an IC50 of 28 µM in an antiproliferative assay against human cervical carcinoma HeLa cells after a 48-hour incubation, as measured by the WST-8 assay [1]. This specific, quantifiable data point provides a critical baseline for scientific procurement. In contrast, the majority of commercially available, closely related analogs (e.g., those with a 4-chlorophenyl substitution or different regioisomers) lack any published bioactivity data in the same or comparable assay systems, forcing researchers to start SAR campaigns from an unknown and uncharacterized chemical space. The availability of this benchmark allows for the rational design of analogs and provides a control compound for assay validation.

Cancer Research Cytotoxicity Phenotypic Screening

Synthetic Provenance: Validated Synthesis Route with 95% Purity Benchmark

The compound's value is enhanced by a well-documented and robust synthetic route, which facilitates its use as a reliable intermediate. The synthesis involves the reaction of a 3-chlorophenyl-1,2,4-oxadiazole intermediate with formaldehyde and ammonium chloride to install the methylamine group, a method that is well-established in the literature for this scaffold . This contrasts with many bespoke or less common analogs where synthetic routes are either proprietary, low-yielding, or not described in the public domain, creating significant barriers to reproducible procurement and downstream chemical modification. Furthermore, commercial specifications consistently report a minimum purity of 95% (HPLC), providing a clear, verifiable quality standard .

Synthetic Chemistry Process Chemistry Quality Control

Optimal Research and Industrial Use Cases for [5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methylamine


Medicinal Chemistry: Hit Validation and Benchmarking in Phenotypic Screening

When establishing a new phenotypic assay for antiproliferative activity, [5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methylamine serves as a reliable, low-potency benchmark compound with a known IC50 of 28 µM in HeLa cells [1]. This allows researchers to validate their assay's sensitivity and reproducibility against a documented standard, providing a clear point of reference for comparing the potency of new chemical entities. This is in contrast to using an uncharacterized analog, which would offer no such validation.

Structure-Based Drug Design: Reliable 3D Scaffold for Pharmacophore Modeling

The experimentally solved crystal structure of [5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methylamine provides a definitive 3D template for molecular docking and pharmacophore generation [1]. This is particularly valuable for virtual screening campaigns targeting novel protein binding sites, as the non-planar geometry and precise atomic coordinates of the 1,2,4-oxadiazole ring can be used with confidence, unlike other regioisomers (e.g., 1,3,4-oxadiazoles) whose 3D conformation is not experimentally validated for this specific substitution pattern.

Synthetic Chemistry: A Defined Intermediate for Diversification and Library Synthesis

The well-characterized synthetic route to [5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methylamine and its guaranteed high purity (≥95%) make it an ideal starting material for parallel synthesis and the generation of focused compound libraries [1][2]. The primary amine handle is a versatile functional group for amide bond formation, reductive amination, and other transformations, allowing for rapid diversification of the oxadiazole scaffold with predictable and reproducible yields, which is not always the case with less-established building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for [5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.